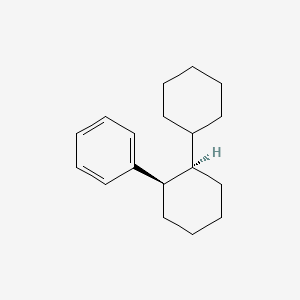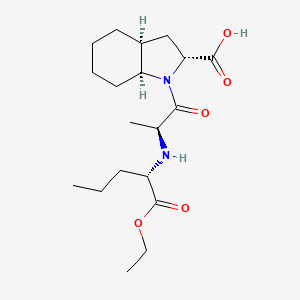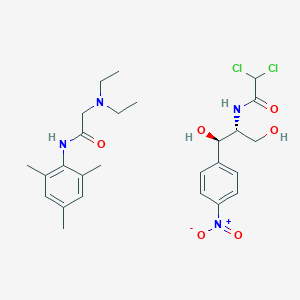
Chronicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chronicin: is a synthetic compound known for its diverse applications in various scientific fields. It has garnered attention due to its unique chemical properties and potential therapeutic benefits. This compound is primarily used in research settings to explore its effects on biological systems and its potential as a therapeutic agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chronicin can be synthesized through a multi-step process involving several chemical reactions. The synthesis typically begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form this compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of advanced equipment and techniques to streamline the synthesis process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Chronicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen-containing functional groups into this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives of this compound, while reduction can produce reduced forms with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chronicin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound to study various chemical reactions and mechanisms. Its unique structure makes it an ideal candidate for exploring new synthetic routes and reaction conditions.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and pathways. It is often employed in studies related to cell signaling, gene expression, and metabolic pathways.
Medicine: this compound has shown potential as a therapeutic agent in preclinical studies. Researchers are exploring its use in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in the pharmaceutical, agricultural, and chemical industries.
Wirkmechanismus
The mechanism of action of Chronicin involves its interaction with specific molecular targets and pathways within biological systems. This compound is known to bind to certain receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Chronicin can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Clonidine, Codeine, and other synthetic analogs share some structural similarities with this compound. each compound has distinct chemical properties and biological activities.
Uniqueness: this compound’s unique chemical structure and reactivity make it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic benefits set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
8076-02-6 |
|---|---|
Molekularformel |
C26H36Cl2N4O6 |
Molekulargewicht |
571.5 g/mol |
IUPAC-Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C15H24N2O.C11H12Cl2N2O5/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h8-9H,6-7,10H2,1-5H3,(H,16,18);1-4,8-10,16-17H,5H2,(H,14,18)/t;8-,9-/m.1/s1 |
InChI-Schlüssel |
UPUZDQWEWRAFGN-LNKMSKNTSA-N |
Isomerische SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




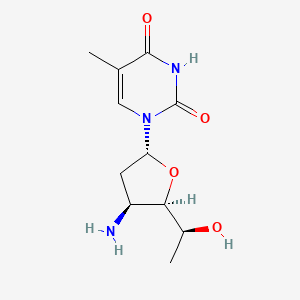
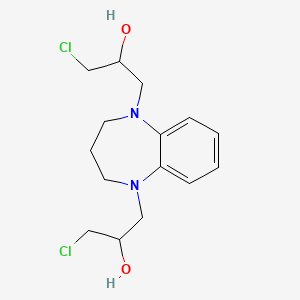
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
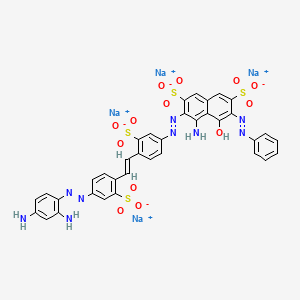
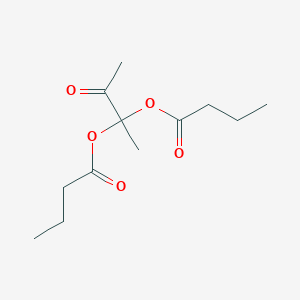

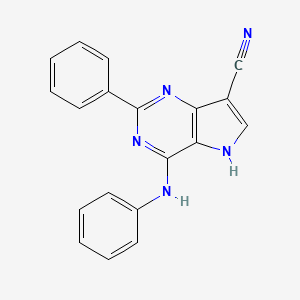
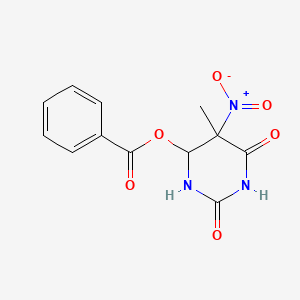
![2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine](/img/structure/B12749323.png)
